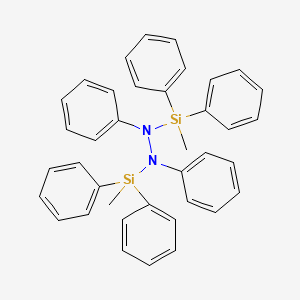
3-Benzoyl-2-benzylidenepropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ベンゾイル-2-ベンジリデンプロピオン酸は、分子式C17H14O3の有機化合物です。プロピオン酸骨格にベンゾイル基とベンジリデン基の両方が結合した独特の構造で知られています。
準備方法
合成経路と反応条件: 3-ベンゾイル-2-ベンジリデンプロピオン酸の合成は、通常、ベンザルデヒドとベンゾイルアセトンを塩基性条件下で縮合させることで行われます。反応は、中間体の形成を経て進行し、その後環化して最終生成物を生成します。反応条件には、水酸化ナトリウムや水酸化カリウムなどの塩基を使用することが多く、反応はエタノールやメタノールなどの有機溶媒中で行われます。
工業生産方法: 3-ベンゾイル-2-ベンジリデンプロピオン酸の具体的な工業生産方法はよく文書化されていませんが、一般的なアプローチは、ラボでの合成の規模拡大を伴います。これには、より高い収率と純度を得るための反応条件の最適化と、再結晶やクロマトグラフィーなどの効率的な精製技術の実施が含まれます。
化学反応の分析
反応の種類: 3-ベンゾイル-2-ベンジリデンプロピオン酸は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、使用される試薬と条件に応じて、カルボン酸またはケトンを生成するために酸化することができます。
還元: 還元反応は、ベンジリデン基をベンジル基に変換するか、ベンゾイル基をヒドロキシル基に還元することができます。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)。
置換: 塩化アルミニウム(AlCl3)などのルイス酸触媒の存在下でのハロゲン(例:Br2、Cl2)。
主な生成物:
酸化: 安息香酸誘導体。
還元: ベンジルアルコール誘導体。
置換: ハロゲン化ベンゾイルまたはベンジリデン誘導体。
科学的研究の応用
3-ベンゾイル-2-ベンジリデンプロピオン酸は、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物学的活性を調査されています。
医学: その独特の化学構造により、創薬における潜在的な用途が検討されています。
産業: 特殊化学品や材料の生産に使用されています。
作用機序
3-ベンゾイル-2-ベンジリデンプロピオン酸の作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などのさまざまな分子標的に作用して効果を発揮します。ベンゾイル基とベンジリデン基は、水素結合、疎水性相互作用、その他の非共有結合相互作用に参加して、化合物の活性と特異性に影響を与える可能性があります。
類似の化合物:
- 2-ベンゾイル安息香酸
- 3-ベンジル安息香酸
- 4-ベンゾイル安息香酸
比較: 3-ベンゾイル-2-ベンジリデンプロピオン酸は、ベンゾイル基とベンジリデン基の両方が存在するため、類似の化合物と比較して、反応性と特性が異なります。たとえば、2-ベンゾイル安息香酸にはベンジリデン基がなく、これが化学的挙動と潜在的な用途に影響を与えます。同様に、3-ベンジル安息香酸と4-ベンゾイル安息香酸は、置換パターンが異なるため、反応性と用途が異なります。
類似化合物との比較
- 2-Benzoylbenzoic acid
- 3-Benzylbenzoic acid
- 4-Benzoylbenzoic acid
Comparison: 3-Benzoyl-2-benzylidenepropionic acid is unique due to the presence of both benzoyl and benzylidene groups, which confer distinct reactivity and properties compared to similar compounds. For example, 2-Benzoylbenzoic acid lacks the benzylidene group, which affects its chemical behavior and potential applications. Similarly, 3-Benzylbenzoic acid and 4-Benzoylbenzoic acid have different substitution patterns, leading to variations in their reactivity and uses.
特性
CAS番号 |
57999-77-6 |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC名 |
(2Z)-2-benzylidene-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H14O3/c18-16(14-9-5-2-6-10-14)12-15(17(19)20)11-13-7-3-1-4-8-13/h1-11H,12H2,(H,19,20)/b15-11- |
InChIキー |
LFYGPJPULMXIEY-PTNGSMBKSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(/CC(=O)C2=CC=CC=C2)\C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C=C(CC(=O)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948948.png)


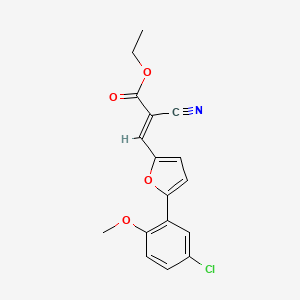
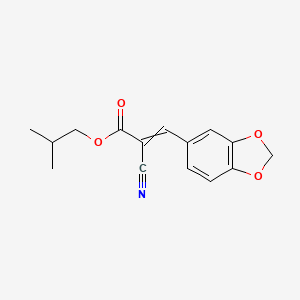



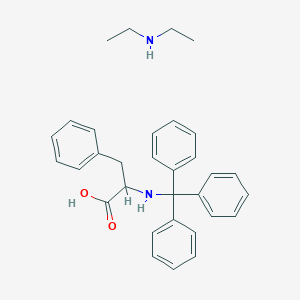

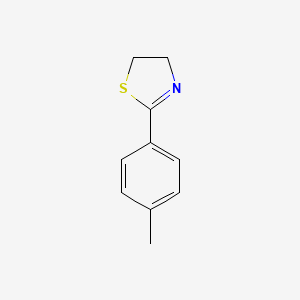
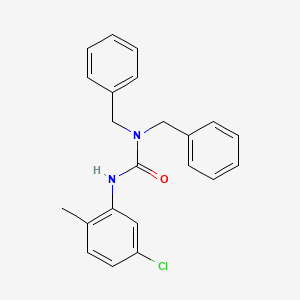
![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)
